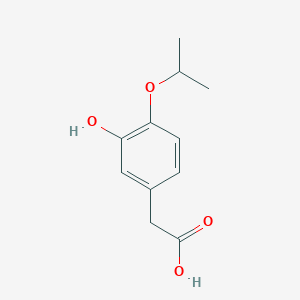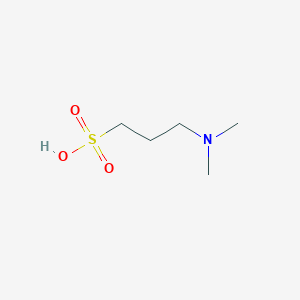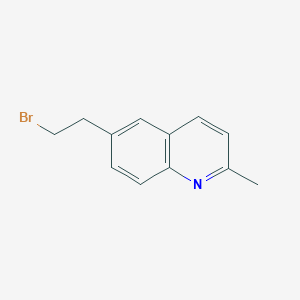
3-Hydroxy-4-isopropoxyphenylacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-isopropoxyphenylacetic acid is an organic compound with a phenylacetic acid backbone It features a hydroxyl group at the third position and an isopropoxy group at the fourth position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-isopropoxyphenylacetic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenylacetic acid derivative.
Hydroxylation: Introduction of the hydroxyl group at the third position can be achieved through various hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Isopropoxylation: The isopropoxy group is introduced at the fourth position using isopropyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-isopropoxyphenylacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-keto-4-isopropoxyphenylacetic acid, while reduction may produce 3-hydroxy-4-isopropoxyphenylethanol.
Scientific Research Applications
3-Hydroxy-4-isopropoxyphenylacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-isopropoxyphenylacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and isopropoxy groups play crucial roles in its binding affinity and reactivity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-methoxyphenylacetic acid: Similar structure but with a methoxy group instead of an isopropoxy group.
4-Hydroxy-3-isopropoxyphenylacetic acid: Similar structure but with the hydroxyl and isopropoxy groups swapped.
3,4-Dihydroxyphenylacetic acid: Lacks the isopropoxy group, featuring two hydroxyl groups instead.
Uniqueness
3-Hydroxy-4-isopropoxyphenylacetic acid is unique due to the presence of both hydroxyl and isopropoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(3-hydroxy-4-propan-2-yloxyphenyl)acetic acid |
InChI |
InChI=1S/C11H14O4/c1-7(2)15-10-4-3-8(5-9(10)12)6-11(13)14/h3-5,7,12H,6H2,1-2H3,(H,13,14) |
InChI Key |
ABECSUNWLKLRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15124570.png)

![6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15124577.png)

![2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid](/img/structure/B15124580.png)



![(9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl) acetate](/img/structure/B15124593.png)


![10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane](/img/structure/B15124612.png)
